molecular formula C14H17F3O2 B8080478 6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one

6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one

Cat. No.: B8080478
M. Wt: 274.28 g/mol
InChI Key: QYZCHTBPJJIRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and reactivity to appreciate its role in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:

    Initial Reactants: The starting materials are chosen based on the desired functional groups in the final compound.

    Reaction Conditions: Conditions such as temperature, pressure, and pH are carefully controlled. Catalysts may be used to enhance the reaction rate and yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves:

    Large-Scale Reactors: Using reactors that can handle larger volumes of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to increase efficiency and reduce production time.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into a more reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated products, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(3,4-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.

    Binding: The binding affinity and specificity to its targets determine its efficacy and potency.

Properties

IUPAC Name

6-(3,4-dimethylphenoxy)-1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-10-6-7-12(9-11(10)2)19-8-4-3-5-13(18)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZCHTBPJJIRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCC(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCCCC(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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